molecular formula C5H16OSi2 B7724945 1,1,3,3,3-Pentamethyldisiloxane

1,1,3,3,3-Pentamethyldisiloxane

Cat. No. B7724945
M. Wt: 148.35 g/mol
InChI Key: AOJHDNSYXUZCCE-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentamethyldisiloxane is a useful research compound. Its molecular formula is C5H16OSi2 and its molecular weight is 148.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,3,3,3-Pentamethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3,3-Pentamethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Cyclization and Hydrosilylation : 1,1,3,3,3-Pentamethyldisiloxane reacts with functionalized dienes in the presence of a palladium catalyst to form silylated carbocycles. These products can be converted to alcohols while retaining stereochemistry (Pei & Widenhoefer, 2000).

  • Condensation Reactions : Studies have explored the acid-catalyzed condensation of model hydroxyl-terminated dimethylsiloxane oligomers, investigating cyclization versus linear condensation and the influence of solvents (Chojnowski, Rubinsztajn, & Wilczek, 1987).

  • Silanol Silylation : The condensation of 1,1,3,3,3-Pentamethyldisiloxane with chlorosilanes in the presence of nucleophiles has been studied, revealing insights into the mechanism of silanol silylation (Rubinsztajn, Cypryk, & Chojnowski, 1989).

  • Alkylation Reactions : The alkylation of imidazole and benzimidazole derivatives with modified forms of 1,1,3,3,3-Pentamethyldisiloxane has been reported, leading to the formation of organocyclosiloxane iodides (Zhilitskaya et al., 2015).

  • Oligomerization of Hydrosiloxanes : The oligomerization of 1,1,3,3,3-Pentamethyldisiloxane in the presence of tris(pentafluorophenyl)borane has been examined, yielding insights into the formation of linear and cyclic oligodimethylsiloxanes (Chojnowski et al., 2006).

  • Triazole Derivative Reactions : Studies have looked at the reaction of triazole derivatives with modified 1,1,3,3,3-Pentamethyldisiloxane, leading to organylcyclosiloxane iodides and triiodides (Shagun et al., 2015).

  • Quantum-chemical Study : A DFT-based quantum-chemical study was conducted to understand the formation mechanism of cyclic organosiloxane iodides in the reaction of imidazole with 1,1,3,3,3-Pentamethyldisiloxane (Shagun, Zhilitskaya, & Shagun, 2016).

properties

IUPAC Name

dimethylsilyloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H16OSi2/c1-7(2)6-8(3,4)5/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJHDNSYXUZCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3,3-Pentamethyldisiloxane

CAS RN

1438-82-0
Record name Pentamethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
J Chojnowski, W Fortuniak, J Kurjata… - …, 2006 - ACS Publications
Oligomerization reactions of 1,3-dihydro-1,1,3,3-tetramethyldisiloxane ( H MM H ) and of 1-hydro-1,1,3,3,3-pentamethyldisiloxane ( H MM) catalyzed by tris(pentafluorophenyl)borane …
Number of citations: 66 pubs.acs.org
J Chojnowski, S Rubinsztajn, W Fortuniak… - Journal of Inorganic and …, 2007 - Springer
Reactions of hexamethylcyclotrisiloxane, D 3 , with 1,1,3,3-tetramethyldisiloxane, H MM H , 1,1,1,3,3-pentamethyldisiloxane, H MM, phenyldimethylsilane and phenylmethylsilane …
Number of citations: 52 link.springer.com
LV Zhilitskaya, NO Yarosh, LG Shagun… - Chemistry of …, 2015 - Springer
Alkylation of imidazole and benzimidazole derivatives with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane – a new method for the preparation of organocyclosiloxane iodides | SpringerLink Skip to main …
Number of citations: 16 link.springer.com
LG Shagun, IA Dorofeev, LV Zhilitskaya… - Russian Chemical …, 2015 - Springer
The solvent-free reaction of 1-iodomethyl-1,1,3,3,3-pentamethyldisiloxane with 1,2,4-triazole derivatives and 1,2,3-benzotriazole afforded organylcyclosiloxane iodides and triiodides. …
Number of citations: 3 link.springer.com
VA Shagun, LV Zhilitskaya, LG Shagun - Russian Journal of Organic …, 2016 - Springer
Quantum-chemical study with the use of DFT(B3LYP) method was applied to the process of the formation of cyclic organosiloxane iodides in the reaction of imidazole with 1-(iodomethyl)…
Number of citations: 2 link.springer.com
BA Izmailov, VA Vasnev, GD Markova - Doklady Chemistry, 2019 - Springer
An efficient method for the synthesis of o(m)-carboranylmethylsiloxanes by the Grignard reaction from 1,2(7)-bis(bromomagnesiummethyl)-o(m)-carboranes and 1-chloro-1,1,3,3,3-…
Number of citations: 2 link.springer.com
NO Yarosh, LV Zhilitskaya, LG Shagun… - Russian Journal of …, 2017 - Springer
The alkylation of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodomethyl(dimethyl)phenylsilane, 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane, and 1,3-bis(iodomethyl)-1,1,3,3-…
Number of citations: 5 link.springer.com
J Chojnowski, K Kaźmierski… - Die …, 1986 - Wiley Online Library
The kinetics of the base catalysed disproportionation of polydimethylsiloxanes having silanol end groups was studied using the model systems 1,1,3,3,3‐pentamethyldisiloxane‐1‐ol (1) …
Number of citations: 32 onlinelibrary.wiley.com
GW Ritter II, ME Kenney - Journal of Organometallic Chemistry, 1978 - Elsevier
Reaction of bis(dimethylsily)acetamide with tert -butyldimethylsilanol gives 1- tert -butyl-1,1,3,3-tetramethyldisiloxane while reaction of trimethylchlorosilane with this silanol gives 1- tert -…
Number of citations: 3 www.sciencedirect.com
M He, YH Cho, N Kim, Y Kawakami - Designed monomers and …, 2005 - Taylor & Francis
(Siloxane and mesogen)-containing compounds were found effective in the formation of holographic gratings, over a wide concentration range from 3 wt% to 30 wt%. A fine grating with …
Number of citations: 10 www.tandfonline.com

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